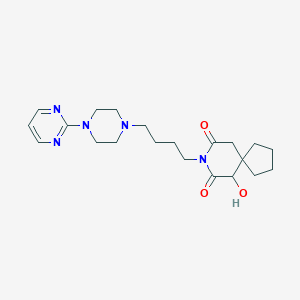
6-Hydroxy Buspirone
Descripción general
Descripción
La 6-Hidroxibuspirona es un metabolito activo principal del fármaco ansiolítico Buspirona. Es conocida por su actividad farmacológica, particularmente su interacción con el receptor 5-hidroxitriptamina 1A, que juega un papel importante en sus efectos ansiolíticos .
Aplicaciones Científicas De Investigación
La 6-Hidroxibuspirona tiene varias aplicaciones de investigación científica. Se utiliza en estudios farmacocinéticos para comprender su metabolismo y biodisponibilidad. También se estudia por sus posibles efectos terapéuticos en el tratamiento de la ansiedad y la depresión. Además, se utiliza en estudios de ocupación de receptores para investigar su interacción con el receptor 5-hidroxitriptamina 1A .
Mecanismo De Acción
El mecanismo de acción de la 6-Hidroxibuspirona implica su interacción con el receptor 5-hidroxitriptamina 1A. Actúa como un agonista parcial en este receptor, que participa en la regulación de la ansiedad y el estado de ánimo. Esta interacción mejora la actividad serotoninérgica en el cerebro, contribuyendo a sus efectos ansiolíticos .
Safety and Hazards
Direcciones Futuras
The 6-hydroxy metabolite is known to be relatively metabolically stable and contributes substantially to the anxiolytic activity of buspirone . This led GlaxoSmithKline to attempt development of this metabolite under the name Radafaxine . This suggests that investigation of other hydroxylated versions of the parent compound may be profitable .
Análisis Bioquímico
Biochemical Properties
6-Hydroxybuspirone interacts with the 5-HT1A receptor . Both 6-Hydroxybuspirone and buspirone increase 5-HT1A receptor occupancy in a concentration-dependent manner . They appear to be more potent in occupying presynaptic 5-HT1A receptors in the dorsal raphe than the postsynaptic receptors in the hippocampus .
Cellular Effects
6-Hydroxybuspirone and buspirone have been shown to increase 5-hydroxytryptamine (HT) 1A receptor occupancy in a concentration-dependent manner . This suggests that 6-Hydroxybuspirone likely contributes to the clinical efficacy of buspirone as an anxiolytic agent .
Molecular Mechanism
The molecular mechanism of 6-Hydroxybuspirone involves its interaction with the 5-HT1A receptor . It increases 5-HT1A receptor occupancy in a concentration-dependent manner . This interaction influences the function of the receptor and contributes to the anxiolytic effects of buspirone .
Temporal Effects in Laboratory Settings
The plasma clearance, volume of distribution, and half-life of 6-Hydroxybuspirone in rats were found to be similar to those for buspirone . This suggests that the effects of 6-Hydroxybuspirone are stable over time in laboratory settings .
Dosage Effects in Animal Models
In animal models, oral dosing of buspirone resulted in exposures of 6-Hydroxybuspirone that were approximately 12-fold higher than the exposure of the parent compound . This indicates that the effects of 6-Hydroxybuspirone vary with different dosages .
Metabolic Pathways
6-Hydroxybuspirone is a metabolite of buspirone . It is produced through the metabolic pathways of buspirone, which involve the action of various enzymes .
Transport and Distribution
The transport and distribution of 6-Hydroxybuspirone within cells and tissues are likely to be similar to those of buspirone, given that 6-Hydroxybuspirone is a metabolite of buspirone . Specific details about the transporters or binding proteins that 6-Hydroxybuspirone interacts with are not currently available.
Métodos De Preparación
La 6-Hidroxibuspirona se puede sintetizar mediante resolución enzimática o hidroxilación. Un método involucra el uso de L-aminoácido acilasa de Aspergillus melleus para hidrolizar la 6-acetoxibuspirona racémica a (S)-6-hidroxibuspirona. La ®-6-acetoxibuspirona restante se puede convertir a ®-6-hidroxibuspirona mediante hidrólisis ácida . Los métodos de producción industrial pueden implicar procesos enzimáticos similares o rutas de síntesis química.
Análisis De Reacciones Químicas
La 6-Hidroxibuspirona experimenta diversas reacciones químicas, incluyendo oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen ácidos, bases y agentes oxidantes. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .
Comparación Con Compuestos Similares
La 6-Hidroxibuspirona es similar a otros metabolitos de la Buspirona, como la 5-hidroxibuspirona y la 8-hidroxibuspirona. Es única por sus niveles plasmáticos más altos y su contribución significativa a la eficacia clínica de la Buspirona como agente ansiolítico .
Propiedades
IUPAC Name |
10-hydroxy-8-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N5O3/c27-17-16-21(6-1-2-7-21)18(28)19(29)26(17)11-4-3-10-24-12-14-25(15-13-24)20-22-8-5-9-23-20/h5,8-9,18,28H,1-4,6-7,10-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZNAHJIJGCFJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(=O)N(C(=O)C2O)CCCCN3CCN(CC3)C4=NC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00433011 | |
| Record name | 6-Hydroxy Buspirone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00433011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125481-61-0 | |
| Record name | 6-Hydroxybuspirone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125481610 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Hydroxy Buspirone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00433011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-HYDROXYBUSPIRONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4PRI09E14U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details

















Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of 6-hydroxybuspirone?
A1: 6-hydroxybuspirone is a major active metabolite of the anxiolytic drug buspirone. Similar to its parent compound, 6-hydroxybuspirone acts as a potent agonist at the 5-hydroxytryptamine1A (5-HT1A) receptor. []
Q2: How does 6-hydroxybuspirone interact with the 5-HT1A receptor, and what are the downstream effects?
A2: While the exact binding dynamics haven't been fully elucidated in these studies, 6-hydroxybuspirone's binding to 5-HT1A receptors, particularly those located in the dorsal raphe nucleus (presynaptic), leads to increased receptor occupancy. [] This occupancy is thought to contribute to its anxiolytic effects, likely through modulation of serotonergic neurotransmission. [, ]
Q3: How does the potency of 6-hydroxybuspirone at the 5-HT1A receptor compare to buspirone?
A3: Studies in rats indicate that 6-hydroxybuspirone exhibits higher potency for 5-HT1A receptors compared to buspirone. In vivo, 6-hydroxybuspirone showed a lower EC50 value for increasing 5-HT1A receptor occupancy in both the dorsal raphe and hippocampus, suggesting higher potency. []
Q4: What are the primary metabolic pathways involved in the formation and breakdown of 6-hydroxybuspirone?
A4: 6-hydroxybuspirone is primarily formed via the hepatic cytochrome P450 (CYP) enzyme, particularly CYP3A4, during the metabolism of buspirone. [, , ] Further breakdown yields metabolites like 1-(2-pyrimidinyl)-piperazine (1-PP), which is also a major metabolite of buspirone. [, , ]
Q5: What is the significance of the CYP3A enzyme family in the context of 6-hydroxybuspirone and buspirone?
A5: The CYP3A enzyme family, specifically CYP3A4, plays a crucial role in the metabolism of buspirone, leading to the formation of 6-hydroxybuspirone and other metabolites. [, , ] This highlights the potential for drug-drug interactions, as co-administration with CYP3A inhibitors or inducers could significantly alter buspirone and 6-hydroxybuspirone levels in the body. []
Q6: How does the pharmacokinetic profile of 6-hydroxybuspirone differ from that of buspirone?
A6: Despite similar clearance, volume of distribution, and half-life, 6-hydroxybuspirone exhibits higher bioavailability (19%) compared to buspirone (1.4%). [] This difference might be attributed to variations in first-pass metabolism and suggests that 6-hydroxybuspirone could achieve greater systemic exposure following buspirone administration. [, ]
Q7: How does food intake affect the pharmacokinetics of buspirone and its metabolite 6-hydroxybuspirone?
A7: Food intake significantly impacts the pharmacokinetic profile of buspirone, leading to increased relative bioavailability and absorption, resulting in higher AUC and Cmax values. [] This effect is also observed for 6-hydroxybuspirone, with food intake increasing its Cmax. []
Q8: What are the implications of the observed differences in pharmacokinetic profiles between buspirone and 6-hydroxybuspirone?
A8: The higher bioavailability and exposure of 6-hydroxybuspirone, along with the impact of food intake on its pharmacokinetics, suggests that it likely contributes significantly to the overall clinical effects of buspirone. [, ] This emphasizes the importance of considering 6-hydroxybuspirone when evaluating buspirone's therapeutic and potential adverse effects.
Q9: Are there any efforts to develop 6-hydroxybuspirone as a standalone therapeutic agent?
A9: Yes, research has explored the development of extended-release formulations of 6-hydroxybuspirone to achieve a more desirable pharmacokinetic profile and potentially enhance its therapeutic benefits. [] This indicates an interest in investigating its potential as a medication independent of buspirone.
Q10: How does the enantiomeric composition of 6-hydroxybuspirone affect its pharmacokinetic properties?
A10: Studies have investigated the pharmacokinetic profiles of the individual enantiomers of 6-hydroxybuspirone. Notably, the S-enantiomer appears to be the dominant form regardless of whether the racemate or a specific enantiomer is administered. []
Q11: Have any specific analytical methods been developed or utilized to study 6-hydroxybuspirone?
A11: Researchers have employed high-performance liquid chromatography (HPLC) techniques coupled with tandem mass spectrometry (MS/MS) for the accurate quantification of buspirone and its metabolites, including 6-hydroxybuspirone, in biological samples. [, ]
Q12: What are the potential implications of 6-hydroxybuspirone's interaction with dopamine D3 receptors?
A12: The interaction of 6-hydroxybuspirone with dopamine D3 receptors, which are implicated in reward pathways and addiction, suggests that it might be valuable in treating substance use disorders. [] This highlights the importance of investigating its potential therapeutic applications beyond anxiety.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

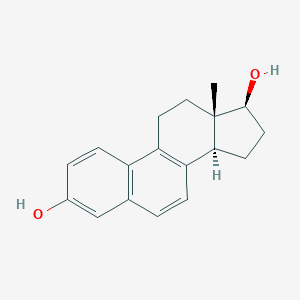
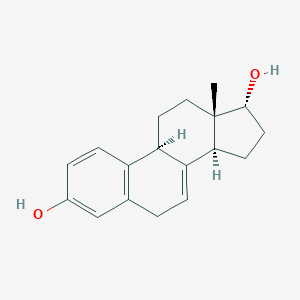
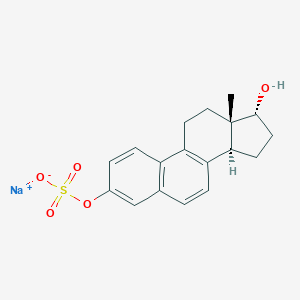
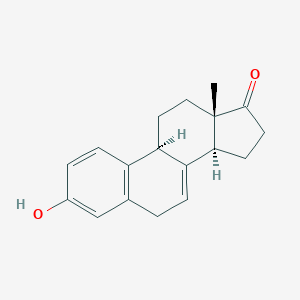
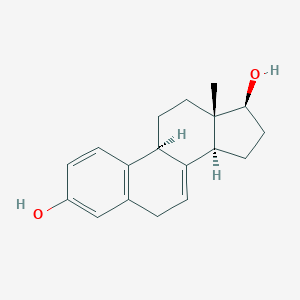

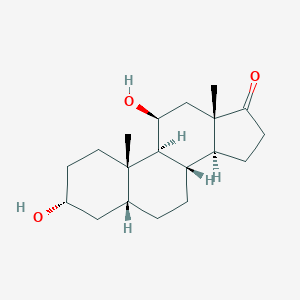
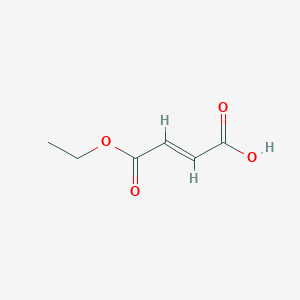
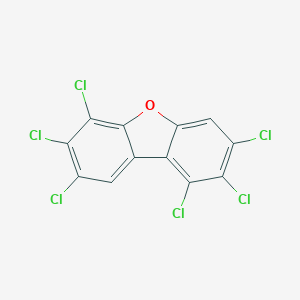
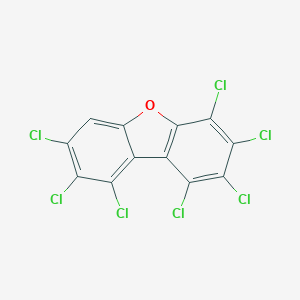
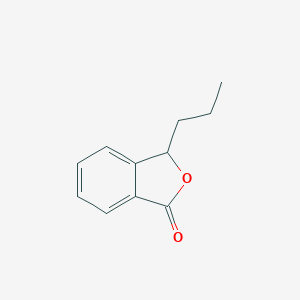

![(1R,2R,5S,8S,9S,10R)-5-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-12-ene-9-carboxylic acid](/img/structure/B196258.png)
